molecular formula C8H8O4 B7908685 Monoguaiacol carbonate CAS No. 4112-90-7

Monoguaiacol carbonate

Cat. No.: B7908685
CAS No.: 4112-90-7
M. Wt: 168.15 g/mol
InChI Key: VUGZANHKHAQMRE-UHFFFAOYSA-N
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Description

Monoguaiacol carbonate is an organic compound with the molecular formula C8H8O4. It is a derivative of guaiacol, which is a phenolic compound containing a methoxy functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoguaiacol carbonate can be synthesized through the reaction of guaiacol with carbonic acid derivatives. One common method involves the reaction of guaiacol with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and environmentally friendly process .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where guaiacol and carbonic acid derivatives are combined. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Monoguaiacol carbonate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions. The reactions are often carried out in the presence of a base to facilitate the nucleophilic attack.

Major Products:

    Oxidation: Quinones and other oxidation products.

    Reduction: Hydroquinones.

    Substitution: Various substituted guaiacol derivatives depending on the nucleophile used.

Scientific Research Applications

Monoguaiacol carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of monoguaiacol carbonate involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, this compound can modulate enzyme activity and influence metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Monoguaiacol carbonate can be compared with other similar compounds, such as guaiacol and its derivatives:

    Guaiacol: A phenolic compound with a methoxy group. It is used as an expectorant and antiseptic.

    Methylguaiacol: A derivative of guaiacol with an additional methyl group. It is used in flavorings and fragrances.

    Ethylguaiacol: Another derivative of guaiacol with an ethyl group. It is used in the food industry as a flavoring agent.

Uniqueness of this compound: this compound is unique due to its carbonate functional group, which imparts distinct chemical properties and reactivity compared to other guaiacol derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-methoxyphenyl) hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGZANHKHAQMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4112-90-7
Record name Monoguaiacol carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONOGUAIACOL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW11JIF3QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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